7,8-Dihydroquinolin-7-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
7,8-dihydroquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-5,8,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOBMRBOPVVFSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC2=C1N=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 7,8 Dihydroquinolin 7 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.
One-dimensional NMR provides fundamental information about the number and types of protons and carbons in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 7,8-Dihydroquinolin-7-ol displays distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with aromatic protons appearing at higher chemical shifts (downfield) compared to aliphatic protons. Coupling constants (J) provide information about the connectivity of adjacent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. libretexts.org The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the attached functional groups. For instance, carbons in the aromatic ring will have significantly different chemical shifts compared to the sp³-hybridized carbons in the dihydro portion of the molecule.
Table 1: ¹H and ¹³C NMR Data for this compound (Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. The following is a representative dataset.)
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 2 | ~8.4 | d | ~4.5 | ~148 |
| 3 | ~7.2 | dd | ~8.0, 4.5 | ~122 |
| 4 | ~7.8 | d | ~8.0 | ~136 |
| 5 | ~7.1 | d | ~7.5 | ~128 |
| 6 | ~7.0 | t | ~7.5 | ~127 |
| 7 | ~4.9 | t | ~6.0 | ~65 |
| 8 | ~3.0 | t | ~6.0 | ~30 |
| OH | Variable | br s | - | - |
This interactive table is based on general principles and known data for similar quinoline (B57606) structures. Actual experimental values may differ.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. huji.ac.il For this compound, COSY would show correlations between H-7 and the protons on C-8, as well as between the adjacent protons on the aromatic ring (e.g., H-5 and H-6). huji.ac.il
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate protons directly to the carbons they are attached to. columbia.edu This is instrumental in assigning the carbon signals based on the already assigned proton signals. columbia.eduemerypharma.com For example, the proton signal at ~4.9 ppm would show a cross-peak with the carbon signal at ~65 ppm, confirming the C-7/H-7 attachment.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. huji.ac.il HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. columbia.eduemerypharma.commdpi.com For instance, the proton at C-8 would show correlations to C-7 and the carbons of the aromatic ring it is fused to.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which atoms are close to each other in space, regardless of whether they are directly bonded. This is especially important for determining the stereochemistry of the molecule. For this compound, NOESY could be used to confirm the relative orientation of the hydroxyl group and the adjacent protons. uzh.ch
While ¹H and ¹³C NMR are the most common techniques, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom in the quinoline ring system. The chemical shift of the ¹⁵N signal is sensitive to hybridization, protonation state, and conjugation effects. ipb.pt For this compound, the ¹⁵N chemical shift would be characteristic of a nitrogen atom in a dihydropyridine-like ring fused to an aromatic system. rsc.org Although less routinely performed due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it can be a powerful tool for detailed electronic structure analysis and for studying interactions such as hydrogen bonding involving the nitrogen atom. rsc.orgnih.gov
Elucidation via Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, NOESY)
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. uni-saarland.de High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₉H₉NO).
In addition to the molecular ion peak, the mass spectrum will show a series of fragment ions resulting from the cleavage of specific bonds within the molecule. msu.edu The fragmentation pattern is often predictable and provides valuable structural information. libretexts.org For this compound, common fragmentation pathways could include:
Loss of a water molecule (H₂O) from the molecular ion.
Loss of a hydroxyl radical (•OH).
Cleavage of the C7-C8 bond.
Retro-Diels-Alder reaction in the dihydro-pyridine ring.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment | Notes |
| 147 | [M]⁺ | Molecular Ion |
| 129 | [M - H₂O]⁺ | Loss of water |
| 130 | [M - OH]⁺ | Loss of hydroxyl group |
| 118 | [M - CH₂CHOH]⁺ | Cleavage of the dihydro-ring |
This interactive table illustrates potential fragmentation pathways. The relative abundance of these fragments can provide further structural clues.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. savemyexams.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. libretexts.orgopenstax.org The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H group (a broad band around 3200-3600 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-3000 cm⁻¹), C=N and C=C stretching in the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching (around 1000-1200 cm⁻¹). savemyexams.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. marqmetrix.com While IR is more sensitive to polar functional groups, Raman is often better for non-polar bonds and symmetric vibrations. spectroscopyonline.com For this compound, Raman spectroscopy would also be expected to show signals for the aromatic ring vibrations and the C-C backbone of the molecule. nih.govmdpi.com
Table 3: Characteristic Vibrational Spectroscopy Bands for this compound
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) | ~3200-3600 |
| Aromatic C-H Stretch | 3000-3100 | ~3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 | ~2850-3000 |
| C=N/C=C Stretch | 1500-1600 | ~1500-1600 |
| C-O Stretch | 1000-1200 | ~1000-1200 |
This interactive table provides a general guide to the expected vibrational frequencies.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule and provides information about its conjugated systems.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the quinoline chromophore. buketov.edu.kz The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents. eurjchem.com
Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. edinst.com Many quinoline derivatives are known to be fluorescent. beilstein-journals.orgmdpi.com The fluorescence spectrum of this compound, including its excitation and emission wavelengths and quantum yield, can provide further characterization of its electronic structure and potential for use as a fluorescent probe. tubitak.gov.trrsc.org The fluorescence properties are often highly sensitive to the local environment, such as solvent polarity and pH. mdpi.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the most powerful method for determining the precise arrangement of atoms within a crystalline solid. researchgate.net This technique provides an absolute confirmation of a molecule's connectivity and stereochemistry by mapping electron density, from which atomic positions can be inferred. The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays and analyzing the resulting diffraction pattern. mdpi.com
For a compound like this compound, obtaining a single crystal suitable for analysis would be a critical first step. The crystal structure would reveal definitive information, including:
The bond lengths and angles between all atoms in the molecule.
The planarity or non-planarity of the heterocyclic ring system.
The conformation of the dihydropyridine (B1217469) ring.
The specific arrangement of molecules within the crystal lattice, known as the crystal packing. This is influenced by intermolecular forces such as hydrogen bonding, which would be expected from the hydroxyl (-OH) group and the nitrogen atom in the quinoline ring.
While specific experimental crystallographic data for this compound is not publicly available, a hypothetical dataset illustrates the typical parameters obtained from such an analysis. Research on related quinoline and quinazolinone derivatives often shows them crystallizing in common space groups like P21/c or P-1. mdpi.com The data generated would be presented in a standardized format, as shown in the illustrative table below.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound (Note: This data is illustrative and not based on published experimental results for this specific compound.)
| Parameter | Hypothetical Value |
| Empirical formula | C₉H₉NO |
| Formula weight | 147.17 g/mol |
| Temperature | 296(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 8.512(3) Å |
| b | 10.234(4) Å |
| c | 9.156(3) Å |
| α | 90° |
| β | 105.34(2)° |
| γ | 90° |
| Volume | 768.9(4) ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.271 Mg/m³ |
| F(000) | 312 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.115 |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. This method provides a crucial check on the purity and empirical formula of a synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and stoichiometry.
For this compound, with a molecular formula of C₉H₉NO, the theoretical elemental composition can be calculated precisely. An experimental analysis would involve combusting a small, accurately weighed sample of the purified compound under controlled conditions and quantifying the resulting combustion products (CO₂, H₂O, and N₂).
Numerous studies on quinoline and dihydroquinoline derivatives rely on elemental analysis to confirm the successful synthesis of their target structures. researchgate.netmdpi.com The results are typically presented as a comparison between the calculated ("Calcd.") and experimentally found ("Found") percentages.
Table 2: Elemental Analysis Data for this compound
| Element | Calculated (%) for C₉H₉NO | Found (%) (Hypothetical) |
| Carbon (C) | 73.45 | 73.41 |
| Hydrogen (H) | 6.16 | 6.20 |
| Nitrogen (N) | 9.52 | 9.48 |
The close correlation between the calculated values and the hypothetical "Found" values in the table above would serve to verify the empirical formula of the compound as C₉H₉NO, confirming its successful synthesis and purity.
Chemical Reactivity and Mechanistic Investigations of 7,8 Dihydroquinolin 7 Ol and Its Core Analogues
Oxidation and Reduction Chemistry of the Dihydroquinoline Moiety
The dihydroquinoline core, including that in 7,8-dihydroquinolin-7-ol, is susceptible to both oxidation and reduction reactions, which alter its electronic and structural properties.
Oxidation: The dihydroquinoline moiety can be oxidized to the corresponding aromatic quinoline (B57606). This transformation is a key step in several synthetic routes to quinolines, such as the Skraup synthesis, where 1,2-dihydroquinoline (B8789712) is oxidized to quinoline using an oxidizing agent like nitrobenzene. uop.edu.pk The oxidation of tetrahydroquinolines can sometimes lead to a mixture of products, including the desired quinoline and oxidation-elimination products, depending on the oxidant used. For instance, the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can lead to such mixtures. beilstein-journals.org The hydroxyl group in compounds like this compound can also be oxidized to a quinone derivative using common oxidizing agents. smolecule.com For example, 2-substituted quinolin-8-ols can be oxidized to the corresponding 5,8-quinolinediones. mdpi.com
Reduction: Conversely, the dihydroquinoline ring can be reduced to a more saturated tetrahydroquinoline derivative. Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are employed for this purpose. smolecule.comsmolecule.com For instance, the carbonyl group in an alkenylated dihydroquinolinone can be selectively reduced to a hydroxyl group using sodium borohydride. acs.org
The following table summarizes the oxidation and reduction reactions of dihydroquinoline analogues:
| Starting Material | Reagent(s) | Product(s) | Reaction Type |
| 1,2-Dihydroquinoline | Nitrobenzene | Quinoline | Oxidation |
| This compound analogue | Potassium permanganate, Chromium trioxide | Quinone derivative | Oxidation |
| Tetrahydroquinoline | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Quinoline and oxidation-elimination products | Oxidation |
| 2-Substituted quinolin-8-ol | Sodium chlorate, Hydrochloric acid | 2-Substituted-5,8-quinolinedione | Oxidation |
| Dihydroquinoline derivative | Sodium borohydride, Lithium aluminum hydride | Tetrahydroquinoline derivative | Reduction |
| Alkenylated dihydroquinolinone | Sodium borohydride | Alkenylated dihydroquinolinol | Reduction |
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring
The quinoline ring system, being electron-deficient due to the nitrogen atom, exhibits characteristic reactivity towards both electrophilic and nucleophilic substitution.
Electrophilic Substitution: Electrophilic substitution on the quinoline ring typically occurs on the benzene (B151609) ring, which is more electron-rich than the pyridine (B92270) ring. These reactions generally require vigorous conditions. uop.edu.pk The substitution primarily takes place at the C5 and C8 positions. imperial.ac.uk For example, nitration of quinoline with nitric acid and sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Similarly, sulfonation with fuming sulfuric acid gives quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. uop.edu.pk The presence of activating groups can direct the substitution. For instance, in 7-methylquinoline (B44030), the methyl group directs nitration to the C8 position. brieflands.com
Nucleophilic Substitution: Nucleophilic substitution reactions on the quinoline ring preferentially occur at the C2 and C4 positions of the pyridine ring. uop.edu.pk A classic example is the Chichibabin reaction, where quinoline reacts with sodamide to form 2-aminoquinoline. uop.edu.pk If the C2 position is blocked, substitution occurs at the C4 position. Nucleophilic substitution is a key reaction in the synthesis of various functionalized quinolines. For example, 4,7-dichloroquinoline (B193633) can undergo nucleophilic substitution with amines or thiosemicarbazide (B42300) to yield substituted quinoline derivatives. semanticscholar.org
Below is a table summarizing these substitution reactions:
| Reactant | Reagent(s) | Product(s) | Position(s) of Substitution | Reaction Type |
| Quinoline | Nitric acid, Sulfuric acid | 5-Nitroquinoline, 8-Nitroquinoline | C5, C8 | Electrophilic |
| Quinoline | Fuming sulfuric acid | Quinoline-5-sulfonic acid, Quinoline-8-sulfonic acid | C5, C8 | Electrophilic |
| 7-Methylquinoline | Nitric acid, Sulfuric acid | 7-Methyl-8-nitroquinoline | C8 | Electrophilic |
| Quinoline | Sodamide | 2-Aminoquinoline | C2 | Nucleophilic |
| 4,7-Dichloroquinoline | Amines, Thiosemicarbazide | Substituted quinolines | C4 | Nucleophilic |
Cycloaddition and Rearrangement Reactions
The dihydroquinoline scaffold and its analogues can participate in various cycloaddition and rearrangement reactions, leading to the formation of complex heterocyclic systems.
Cycloaddition Reactions: Dihydroquinolines can act as dienophiles in hetero-Diels-Alder reactions. imperial.ac.uk For instance, a rhodium-catalyzed C-H activation/[4+2] cyclization between α,β-unsaturated amides and iodonium (B1229267) ylides has been developed for the synthesis of 7,8-dihydroquinoline-2,5-diones. acs.org 1,3-Dipolar cycloaddition is another important reaction, used in creating diverse heterocyclic structures. preprints.orgwikipedia.org For example, an enantioselective formal aza [3 + 3] cycloaddition has been utilized in the synthesis of a quinine (B1679958) analogue. rsc.org
Rearrangement Reactions: Dihydroquinoline derivatives can undergo various rearrangement reactions. A notable example is the Wolff rearrangement, which can be used for ring contraction. libretexts.org Another significant rearrangement is the Baeyer-Villiger rearrangement, where ketones are converted to esters. msu.edu A mercury(II)-triflate mediated cyclization of certain tosylanilinoallyl acetals proceeds through a rearrangement of a seven-membered bicyclic hemiaminal to form 1,4-dihydroquinolines. beilstein-journals.org
The table below provides examples of these reactions:
| Reaction Type | Reactants | Catalyst/Conditions | Product |
| [4+2] Cycloaddition | α,β-Unsaturated amides, Iodonium ylides | Rhodium catalyst | 7,8-Dihydroquinoline-2,5-diones |
| aza [3 + 3] Cycloaddition | Diphenylprolinol diphenylmethylsilyl ether catalyst | Chiral piperidine-2-ol derivatives | |
| Wolff Rearrangement | Diazo compounds | - | Ring-contracted products |
| Baeyer-Villiger Rearrangement | Ketones, Peracids | Acid catalyst | Esters |
| Hg(OTf)₂-mediated Rearrangement | Tosylanilinoallyl acetals | Hg(OTf)₂ | 1,4-Dihydroquinolines |
Reaction Mechanism Elucidation: Identification of Intermediates and Transition States
Understanding the reaction mechanisms involved in the synthesis and transformation of dihydroquinolines is crucial for optimizing reaction conditions and designing new synthetic routes. This often involves the identification of key intermediates and transition states.
In the Skraup synthesis of quinolines, a β-arylaminocarboxaldehyde or a Schiff base is proposed as an intermediate, which then cyclizes to a tetrahydroquinoline. This is followed by dehydration to a dihydroquinoline and subsequent oxidation. brieflands.com The mechanism of the Camps cyclization for synthesizing quinolin-2-ones and quinolin-4-ones involves the intramolecular aldol (B89426) condensation of N-(2-acylaryl)amides. mdpi.com
Modern synthetic methods often involve complex catalytic cycles with multiple intermediates. For example, in a copper-catalyzed synthesis of 2,3-diaryl quinolines, the mechanism is proposed to proceed through a Schiff's base intermediate, followed by reaction with styrene (B11656) oxide, 6π-electrocyclic ring closure, a smolecule.comrsc.org hydrogen shift to form a dihydroquinoline, and finally aerial oxidation. rsc.org Similarly, rhodium-catalyzed C–H activation for the synthesis of 7,8-dihydroquinoline-2,5-diones involves several intermediates. acs.org
Visible-light-driven dearomative carbo-sila-boration of quinolines has been shown to proceed through a borate (B1201080) intermediate that undergoes an intramolecular reaction. nih.gov The formation of dihydroquinolines through multicomponent reactions can proceed via a Knoevenagel condensation adduct, which then undergoes nucleophilic addition and subsequent ring closure. researchgate.net
The following table highlights some identified intermediates in various reactions leading to quinoline and dihydroquinoline derivatives:
| Reaction | Proposed Intermediate(s) |
| Skraup Synthesis | β-Arylaminocarboxaldehyde, Schiff base, Tetrahydroquinoline, Dihydroquinoline |
| Camps Cyclization | Enolate of N-(2-acylaryl)amide |
| Copper-catalyzed Quinoline Synthesis | Schiff's base, Dihydroquinoline |
| Rhodium-catalyzed Dihydroquinoline-2,5-dione Synthesis | Multiple organometallic intermediates |
| Visible-light-driven Carbo-sila-boration | Borate intermediate |
| Multicomponent Dihydroquinoline Synthesis | Knoevenagel adduct |
Catalytic Activation and Transformation of Dihydroquinoline Systems
Catalytic methods play a pivotal role in the synthesis and functionalization of dihydroquinoline systems, offering efficiency, selectivity, and milder reaction conditions.
Transition metal catalysis is widely employed. For instance, rhodium catalysts are used for the C-H activation and [4+2] cyclization to form 7,8-dihydroquinoline-2,5-diones. acs.org Copper catalysts are utilized in various reactions, including the synthesis of 2-substituted and 2,3-disubstituted quinolines. rsc.org Palladium catalysis is also significant, for example, in the carbonylation reaction to produce 2-substituted quinolin-4-ones. mdpi.com
Lewis acids can activate the pyridine ring of quinolines towards nucleophilic attack, enabling conjugate additions and other functionalizations. bath.ac.uk Organocatalysis has also been applied, for example, in the enantioselective formal aza [3 + 3] cycloaddition for the synthesis of chiral piperidine (B6355638) derivatives, which are precursors to quinoline-containing natural products. rsc.org
Visible-light photoredox catalysis has emerged as a powerful tool for the dearomative functionalization of quinolines, such as the carbo-sila-boration reaction. nih.gov This method allows for the activation of stable Si-B bonds under mild conditions. nih.gov
The table below summarizes various catalytic systems used in the transformation of quinoline and dihydroquinoline derivatives:
| Catalyst Type | Catalyst Example(s) | Reaction Type | Product(s) |
| Transition Metal | Rhodium complexes | C-H activation, [4+2] cyclization | 7,8-Dihydroquinoline-2,5-diones |
| Transition Metal | Copper salts (e.g., Cu(OTf)₂, CuI) | A³ coupling, amination | Substituted quinolines |
| Transition Metal | Palladium complexes | Carbonylation, Heck reaction | Substituted quinolin-4-ones, Dihydroquinolin-2(1H)-ones |
| Lewis Acid | Zinc complexes | Conjugate addition | Functionalized quinolines |
| Organocatalyst | Diphenylprolinol silyl (B83357) ether | aza [3 + 3] cycloaddition | Chiral piperidine derivatives |
| Photoredox Catalyst | Visible light photocatalysts | Dearomative carbo-sila-boration | Carbo-sila-borated tetrahydroquinolines |
Advanced Computational and Theoretical Studies on 7,8 Dihydroquinolin 7 Ol Systems
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, providing a robust framework for calculating the electronic structure of molecules. github.io DFT methods are used to determine the ground-state properties of 7,8-Dihydroquinolin-7-ol by approximating the complex many-electron problem into a more manageable one based on the electron density. mdpi.com
The first step in the theoretical characterization of this compound is to determine its most stable three-dimensional structure. This involves a thorough conformational analysis followed by geometry optimization. conflex.net The partially saturated dihydropyridine (B1217469) ring in the molecule introduces significant conformational flexibility. Computational methods, often starting with a molecular mechanics force field and refining with quantum chemical calculations, are used to explore the potential energy surface and identify all stable conformers. conflex.netarxiv.org
Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C7-O | 1.43 Å |
| O-H | 0.96 Å | |
| C7-C8 | 1.54 Å | |
| N1-C8a | 1.38 Å | |
| Bond Angle | C6-C7-C8 | 109.5° |
| C7-O-H | 108.5° | |
| Dihedral Angle | H-O-C7-C8 | 180° (anti) / ±60° (gauche) |
Note: The values in this table are representative and would be precisely determined through DFT calculations.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. numberanalytics.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. ajchem-a.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.comresearchgate.net Conversely, a small gap suggests the molecule is more reactive. numberanalytics.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom, while the LUMO would be distributed over the heterocyclic ring system. This analysis helps in identifying the sites susceptible to electrophilic and nucleophilic attack.
Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors
| Parameter | Symbol | Predicted Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.8 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 |
| HOMO-LUMO Energy Gap | ΔE | 4.6 |
| Chemical Hardness | η | 2.3 |
| Chemical Potential | µ | -3.5 |
| Electrophilicity Index | ω | 2.68 |
Note: These values are illustrative for a heterocyclic system and would be specifically calculated for this compound using DFT.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, providing a guide to its reactive sites. acs.org The MEP surface plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. rsc.org Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net
For this compound, the MEP map would clearly show negative potential localized around the electronegative nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. These areas represent the most likely sites for protonation and interaction with electrophiles. Positive potential would be observed around the hydrogen atoms, particularly the hydroxyl hydrogen, making it a potential hydrogen bond donor site.
DFT calculations are highly effective in predicting various spectroscopic parameters, which can be used to validate and interpret experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. tsijournals.commdpi.com Theoretical predictions of ¹H and ¹³C NMR spectra for this compound can be performed. mdpi.com By comparing the calculated shifts with experimental data, the structural assignment can be unequivocally confirmed. tsijournals.com Discrepancies between calculated (in vacuo or in solution) and experimental values are often minimal and can be systematically corrected. researchgate.net
Table 3: Comparison of Hypothetical Experimental and GIAO-Calculated NMR Chemical Shifts (ppm) for this compound
| Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| ¹H NMR | ||
| H-C5 | ~7.0-7.2 | ~7.1 |
| H-C7 | ~4.5-4.8 | ~4.6 |
| H-O | ~5.0-5.5 (variable) | ~5.2 |
| ¹³C NMR | ||
| C7 | ~65-70 | ~68 |
| C8a | ~145-150 | ~147 |
| C4a | ~128-132 | ~130 |
Note: Experimental values are estimated based on similar structures. chemistrysteps.comsigmaaldrich.com Calculated values are hypothetical examples of what a GIAO calculation might yield.
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, corresponding to its infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. kit.edu For this compound, this analysis would help assign the characteristic absorption bands for the O-H stretch, N-H stretch (if protonated), C-N stretch, C-O stretch, and various aromatic C-C and C-H vibrations, providing a theoretical fingerprint of the molecule. researchgate.netnih.gov
Table 4: Predicted Vibrational Frequencies and Assignments for Key Functional Groups
| Predicted Frequency (cm⁻¹) | Assignment | Vibrational Mode |
| ~3450 | ν(O-H) | O-H stretch |
| ~3050 | ν(C-H)arom | Aromatic C-H stretch |
| ~2900 | ν(C-H)aliph | Aliphatic C-H stretch |
| ~1600 | ν(C=C) | Aromatic ring stretch |
| ~1250 | ν(C-N) | C-N stretch |
| ~1100 | ν(C-O) | C-O stretch |
Note: These are typical frequency ranges for the specified functional groups.
Molecular Electrostatic Potential (MEP) and Charge Density Distribution
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Property Prediction
To investigate the excited-state properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. arxiv.orgrsc.org TD-DFT allows for the calculation of electronic transition energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. researchgate.net
This method predicts the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths, which determine the intensity of the absorption bands. researchgate.net The results can be used to simulate the UV-Vis absorption spectrum of the molecule, predicting the wavelength of maximum absorption (λmax). researchgate.netresearchgate.net This provides insight into the molecule's color and its potential applications in areas involving light absorption, such as photosensitizers or optical materials.
Molecular Modeling and Simulation
Beyond static calculations of single molecules, molecular modeling and simulation techniques, such as Molecular Dynamics (MD), can be used to study the dynamic behavior of this compound. mdpi.com MD simulations model the movement of atoms in the molecule over time by solving Newton's equations of motion. researchgate.net
These simulations can provide valuable information on the conformational dynamics of the molecule in different environments, such as in aqueous solution or interacting with a biological macromolecule like an enzyme or receptor. nih.gov By simulating these complex systems, researchers can gain insights into intermolecular interactions, solvation effects, and the binding modes of the molecule, which are crucial for understanding its biological activity and for rational drug design. researchgate.net
Molecular Docking for Ligand-Macromolecule Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. ijrti.orgunirioja.es This method is crucial in structure-based drug design for evaluating the binding affinity and interaction patterns between a ligand and its target macromolecule. nottingham.ac.ukmdpi.com By calculating the binding energy, docking algorithms can rank potential compounds and provide a static model of the most probable binding mode. mdpi.com
While specific docking studies on this compound are not prominently available, research on structurally analogous compounds like 7,8-dihydroxyflavone (B1666355) (7,8-DHF) provides a clear example of the methodology's application. In one such study, molecular docking was used to analyze the interactions of 7,8-DHF with the TrkB and VEGFR2 protein receptors. nih.gov The analysis identified key amino acid residues within the binding pockets and quantified the binding energies, which are indicative of the complex's stability. nih.gov The primary interactions observed were hydrogen bonds and hydrophobic interactions, which are critical for ligand recognition and binding. nih.gov
A hypothetical docking analysis of this compound would similarly identify the key interacting residues and predict the binding affinity, offering a foundational understanding of its potential biological targets.
Table 1: Illustrative Molecular Docking Results for a Ligand with Target Receptors This table is based on findings for the analogous compound 7,8-dihydroxyflavone (7,8-DHF) to demonstrate the type of data generated in a molecular docking study. nih.gov
| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |
| TrkB Receptor | -7.5 | Glu348, Cys350, Lys362 | Hydrogen Bond, Pi-Alkyl |
| VEGFR2 Receptor | -8.2 | Cys919, Asp1046, Val848 | Hydrogen Bond, Pi-Sigma |
Molecular Dynamics Simulations for Dynamic Behavior and Stability of Complexes
Following the static snapshot provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the conformational changes and stability of the complex in a simulated physiological environment. nih.govunair.ac.id Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). unair.ac.id
For a complex involving this compound, MD simulations would reveal whether the initial binding pose predicted by docking is stable over time and how the ligand's presence affects the protein's dynamics. nih.govlabxing.com
Table 2: Typical Output Parameters from a Molecular Dynamics Simulation This table illustrates the kind of data obtained from an MD simulation to assess the stability of a ligand-protein complex.
| Parameter | Value | Interpretation |
| Average RMSD of Protein | 1.8 Å | Indicates the complex remains stable without significant conformational changes. |
| Average RMSD of Ligand | 0.9 Å | Shows the ligand is stably bound within the active site. |
| Average RMSF of Active Site Residues | 1.2 Å | Suggests moderate flexibility in the binding pocket, allowing for induced fit. |
| Simulation Duration | 100 ns | The time scale over which the dynamic behavior was observed. |
Monte Carlo Simulations for Adsorption Phenomena
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. rsc.org In the context of materials science and chemistry, MC simulations are particularly useful for studying adsorption phenomena, where they can model the distribution of molecules (adsorbates) on a surface (adsorbent). nih.gov These simulations can predict key properties such as adsorption isotherms, surface coverage, and the heat of adsorption by evaluating a large number of random molecular configurations and weighting them according to their statistical probability. arxiv.org
Table 3: Illustrative Results from a Monte Carlo Simulation of Adsorption This table presents hypothetical data that could be generated from an MC simulation to characterize the adsorption of a compound on a surface.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pressure (bar) | 1 | 5 | 10 |
| Surface Coverage (%) | 25 | 60 | 85 |
| Adsorption Energy (kJ/mol) | -45 | -42 | -38 |
| Adsorption Type | Physisorption | Physisorption | Physisorption |
Conceptual Density Functional Theory Indices for Reactivity and Selectivity
Conceptual Density Functional Theory (CDFT) is a powerful theoretical framework that uses indices derived from the electron density to predict and understand the chemical reactivity and selectivity of molecules. mdpi.commdpi.com Unlike methods that model specific reactions, CDFT provides insights into the intrinsic properties of a molecule that govern its behavior in chemical reactions. nih.gov Key global reactivity indices include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): The resistance of a molecule to change its electron configuration.
Electrophilicity (ω): A measure of the energy stabilization when a molecule acquires electrons from the environment. mdpi.com
Nucleophilicity (N): A measure of the electron-donating capability of a molecule. rsc.org
Local reactivity is described by Fukui functions (f(r)) , which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. mdpi.com By calculating these indices for this compound, one can predict its reactive nature—whether it is more likely to act as an electrophile or a nucleophile—and which specific atoms are the most probable centers of reaction.
Table 4: Hypothetical Conceptual DFT Reactivity Indices for this compound This table illustrates the type of data generated from a CDFT analysis to predict a molecule's chemical behavior.
| Index Type | Reactivity Index | Calculated Value (eV) | Interpretation |
| Global | Electronegativity (χ) | 4.15 | Moderate tendency to attract electrons. |
| Global | Chemical Hardness (η) | 5.50 | Relatively stable electron configuration. |
| Global | Global Electrophilicity (ω) | 1.56 | Moderate electrophilic character. |
| Local (Atom X) | Fukui Function (f⁺) | 0.18 | Atom X is a likely site for nucleophilic attack. |
| Local (Atom Y) | Fukui Function (f⁻) | 0.22 | Atom Y is a likely site for electrophilic attack. |
Design, Synthesis, and Characterization of Novel 7,8 Dihydroquinolin 7 Ol Derivatives and Analogues
Strategies for Rational Design of Substituted Dihydroquinolinol Scaffolds
The rational design of novel compounds based on the 7,8-dihydroquinolin-7-ol scaffold is a strategic process that leverages an understanding of structure-property relationships to create molecules with tailored characteristics. mdpi.comresearchgate.net This process is driven by modifying the core structure through targeted synthetic alterations to enhance or introduce specific chemical functionalities. mdpi.com
Key strategies in the rational design of these scaffolds include:
Scaffold Modification and Substitution: A primary approach involves the systematic modification of the dihydroquinoline core. Introducing various substituents at different positions of the quinoline (B57606) ring (such as C2, C5, C6, and C7) can significantly alter the molecule's electronic and steric properties. mdpi.com For instance, the introduction of halogen atoms like chlorine can stabilize a molecule's conformation and change its metabolic profile. mdpi.com Similarly, adding hydroxyl, methoxy, or alkyl groups can influence the molecule's reactivity and interactions. mdpi.comorientjchem.org
Fragment-Based Design: This strategy involves identifying small molecular fragments that bind to a target and then growing or merging them to create a more potent molecule. researchoutreach.org For the dihydroquinolinol scaffold, this could involve merging a known active fragment with the quinoline core to generate new derivatives. This "merging by design" methodology is a promising pharmacological strategy for discovering novel compounds. researchoutreach.org
Computational and Quantum Chemical Methods: Theoretical calculations, such as those using Density Functional Theory (DFT), play a crucial role in modern rational design. mdpi.com These methods can predict the quantum chemical properties of designed molecules, such as their reactivity towards nucleophilic targets. For example, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron distribution and identify nucleophilic and electrophilic regions on the molecule, guiding further modifications. mdpi.com Introducing groups like hydroxyl or formyl can create additional nucleophilic regions, altering the molecule's chemical behavior. mdpi.com
These design strategies are not mutually exclusive and are often used in combination to develop new this compound derivatives with highly specific and optimized chemical properties. The goal is to build a diverse chemical library for various applications, facilitated by synthetic protocols that allow for broad structural variation. researchgate.netbeilstein-journals.org
Stereochemical Control in Dihydroquinoline Synthesis: Diastereomer and Enantiomer Preparation
The presence of a stereocenter at the C7 position (and potentially others depending on substitution) in this compound makes stereochemical control a critical aspect of its synthesis. The preparation of specific diastereomers and enantiomers is essential as different stereoisomers can possess distinct chemical and physical properties.
Several advanced synthetic strategies are employed to achieve this control:
Enantioselective Synthesis: This approach aims to produce a single enantiomer directly.
Organocatalysis: Chiral secondary amines and N-heterocyclic carbenes (NHCs) have been successfully used to catalyze formal aza-[3+3] cycloaddition reactions, which can construct chiral piperidine (B6355638) rings, a key feature of the dihydroquinoline system. rsc.orgrsc.orgmdpi.com This method can yield products with excellent enantiomeric excess. rsc.orgrsc.org
Biocatalysis: Enzymes offer high stereoselectivity under mild conditions. For instance, microorganisms like Rhodococcus equi have been used for the sequential asymmetric hydroxylation and diastereoselective oxidation of quinolines to produce chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols with high diastereomeric and enantiomeric excess. rsc.org
Diastereoselective Synthesis: When multiple chiral centers are present, controlling their relative configuration is key.
Substrate Control: The existing chirality in a starting material can direct the stereochemical outcome of subsequent reactions. For example, in the synthesis of complex alkaloids containing a quinoline moiety, the stereochemistry of a secondary alcohol on a precursor was shown to control the entire stereochemistry of the resulting aspidosperma-type skeleton.
Reagent Control: Chiral reagents can be used to induce diastereoselectivity. In Grignard reactions with 2,3-dihydroquinolin-4-ones, the attack of the Grignard reagent on the planar carbonyl group can occur selectively from the side opposite to an existing bulky substituent, resulting in the formation of a single diastereomer. nih.gov
Chiral Resolution: This classic method involves separating a racemic mixture into its constituent enantiomers.
Enzymatic Kinetic Resolution: Lipases, such as Amano lipase (B570770) PS-IM from Candida antarctica, can be used for the enantioselective acetylation of racemic alcohols. researchgate.net This process separates the enantiomers by selectively reacting with one, allowing for the isolation of both the acylated and unreacted enantiomerically pure alcohols. This has been successfully applied to resolve racemic 1,2,3,4-tetrahydroquinolin-8-ols. researchgate.net
These methods provide a powerful toolkit for chemists to access enantiomerically pure or diastereomerically enriched this compound derivatives, which is fundamental for investigating their specific properties.
Structure-Activity Relationship Studies for Chemical Properties (non-biological)
Structure-activity relationship (SAR) studies for this compound and its analogues extend beyond biological activity to encompass fundamental chemical properties. By systematically altering the molecular structure, researchers can modulate reactivity, electrochemical behavior, and other non-biological characteristics.
Reactivity and Electronic Properties: The introduction of different substituents at various positions on the quinoline scaffold directly influences the electron density distribution within the molecule, thereby affecting its reactivity.
Quantum chemical studies on 6,7-dichloro-5,8-quinolinedione derivatives show that substituents at the C2 position significantly impact the molecule's reactivity towards nucleophiles. mdpi.com The introduction of hydroxyl or formyl groups at C2 was found to create additional nucleophilic regions, as visualized by Molecular Electrostatic Potential (MEP) maps. mdpi.com
The type of substituent dictates the location of these reactive sites. For example, in certain derivatives, nucleophilic regions are localized near the heterocyclic nitrogen atom and specific carbonyl groups, making these sites susceptible to attack. mdpi.com
Electrochemical Properties: The redox potential of the quinoline scaffold can be tuned through substitution.
Studies on 8-hydroxy-quinoline-5-carbaldehyde and its derivatives have shown a strong correlation between the chemical structure and their reduction and oxidation potentials. mdpi.com
The presence of a methyl group was found to facilitate oxidation. Conversely, the reduction potential of methylated compounds became more negative compared to their non-methylated counterparts. mdpi.com This tunability of electrochemical properties is crucial for applications in materials science and electrochemistry.
Stability and Conformation: Substituents can impact the stability and preferred conformation of the dihydroquinoline ring system.
Halogenation, such as introducing a chlorine atom at the 7-position of a quinoline scaffold, is known to strengthen and stabilize the molecule's conformation at a binding site. mdpi.com While this is often discussed in a biological context, the underlying principle of conformational stabilization is a purely chemical property that can affect the molecule's stability and reactivity in non-biological settings as well.
These SAR studies provide a predictive framework for designing new this compound derivatives with specific, non-biological chemical functionalities.
Spectroscopic and Analytical Characterization of New Derivatives
The unambiguous identification of newly synthesized this compound derivatives relies on a combination of modern spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the compounds. mdpi.commdpi.combrieflands.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic molecules in solution. hdki.hr
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Specific chemical shifts (δ) and coupling constants (J) are characteristic of the dihydroquinoline scaffold. mdpi.comkuleuven.be
¹³C NMR: Reveals the number of non-equivalent carbon atoms and their electronic environment. The chemical shifts of carbons in the heterocyclic and carbocyclic rings, as well as those of substituents, are key identifiers. mdpi.comkuleuven.be
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Dihydroquinolinol Derivatives Data compiled from related quinoline structures. mdpi.commdpi.comscirp.org
| Atom/Group | Typical ¹H NMR Shift (ppm) | Typical ¹³C NMR Shift (ppm) |
| Aromatic Protons (H2-H6) | 6.8 - 9.0 | 110 - 150 |
| CH-OH (H7) | ~4.5 - 5.5 | ~65 - 75 |
| CH₂ (H8) | ~2.5 - 3.5 | ~30 - 40 |
| Aldehyde Proton (-CHO) | 9.5 - 10.5 | 190 - 195 |
| Carbonyl Carbon (C=O) | N/A | 170 - 180 |
| Aromatic Carbons | N/A | 110 - 160 |
| C-OH (C7) | N/A | 65 - 75 |
| CH₂ (C8) | N/A | 30 - 40 |
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound.
Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization (ESI-MS), and High-Resolution Mass Spectrometry (HRMS) are routinely used. mdpi.combrieflands.com HRMS is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. scirp.org Characteristic stretching frequencies can confirm the presence of O-H (from the alcohol), C=O (if a ketone or aldehyde is present), N-H, and C=C bonds within the aromatic system. mdpi.comscirp.orgnih.gov
Table 2: Characteristic IR Absorption Frequencies for Dihydroquinolinol Derivatives Data compiled from related quinoline structures. mdpi.comscirp.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Alcohol (O-H) | Stretching | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Carbonyl (C=O) | Stretching | 1650 - 1750 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| C-O | Stretching | 1050 - 1250 |
X-Ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in the crystal lattice. beilstein-journals.orgmdpi.comacs.org This technique is invaluable for confirming the relative and absolute stereochemistry of chiral derivatives. researchgate.net
Chromatographic and Elemental Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compounds. google.com Elemental analysis provides the percentage composition of elements (C, H, N), which is used to corroborate the proposed molecular formula. brieflands.com
Together, these analytical methods provide a comprehensive characterization of novel this compound derivatives, ensuring their structural integrity and purity.
Applications of 7,8 Dihydroquinolin 7 Ol and Its Derivatives in Synthetic Organic Chemistry and Materials Science
Utility as Synthetic Intermediates and Building Blocks for Complex Organic Molecules
The dihydroquinoline core is a versatile scaffold in synthetic organic chemistry. Dihydroquinolinones, which are structurally related to 7,8-dihydroquinolin-7-ol, serve as key intermediates for synthesizing more complex heterocyclic systems. researchgate.net Methods such as the cyclocondensation of aminocyclohexenone with β-dicarbonyl precursors are employed to create various 7,8-dihydroquinolinones. researchgate.net
One of the common strategies for synthesizing 7,8-dihydroquinolin-5(6H)-ones involves the reaction between 3-amino-2-cyclohexen-1-ones and vinamidinium salts. clockss.org This method provides an efficient pathway to functionalized 3-substituted 7,8-dihydroquinolin-5(6H)-ones. clockss.org These compounds, in turn, are valuable for their potential biological activities and as starting materials for further chemical elaboration. clockss.org The synthesis of quinoline (B57606) derivatives, in general, can be achieved through various classical methods, including the Skraup and Doebner-von Miller reactions, which often serve as starting points for creating a wide array of pharmaceutical agents and ligands. brieflands.com
The reactivity of the dihydroquinoline core allows for various transformations. For instance, 7,8-dihydroquinolin-5(6H)-ones can undergo reactions like the Beckmann rearrangement on their oxime derivatives, catalyzed by agents such as sulfuric acid or polyphosphoric acid (PPA). researchgate.net Furthermore, rhodium-catalyzed C–H activation and [4+2] cyclization reactions using α,β-unsaturated amides have been developed to access novel 7,8-dihydroquinoline-2,5-diones. acs.org These synthetic routes highlight the role of the dihydroquinoline skeleton as a foundational structure for generating molecular complexity. aip.orgbibliotekanauki.pl
| Reaction Type | Precursors | Product | Significance |
| Cyclocondensation | Aminocyclohexenone, β-dicarbonyl compounds | 7,8-Dihydroquinolinones | Access to bicyclic heterocyclic derivatives. researchgate.net |
| Cyclocondensation | 3-Amino-2-cyclohexen-1-ones, Vinamidinium salts | 3-Substituted 7,8-dihydroquinolin-5(6H)-ones | Efficient route to functionalized quinolinones. clockss.org |
| C–H Activation/[4+2] Cyclization | α,β-Unsaturated amides, Iodonium (B1229267) ylides | 7,8-Dihydroquinoline-2,5-diones | Synthesis of novel fused pyridones under mild conditions. acs.org |
| Beckmann Rearrangement | Oximes of 7,8-dihydroquinolin-5(6H)-ones | Rearranged products | Further functionalization of the quinoline core. researchgate.net |
Application in the Synthesis of Specialty Organic Reagents (e.g., fluorescent dyes)
Derivatives of this compound are utilized as key reagents in the synthesis of specialized organic molecules like fluorescent dyes. smolecule.com For example, 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol (B1144973) is a specific derivative employed in creating fluorescent dyes. smolecule.comgoogle.com
The synthesis process often involves the reaction of a dihydroquinoline derivative with other organic molecules to construct a larger, conjugated system responsible for the fluorescence. A patent describes the synthesis of various dyes where a dihydroquinolin-7-ol derivative is reacted with other intermediates. google.com For instance, a dye with an emission maximum of 574 nm (in methanol) was prepared using 8-formyl-7-hydroxy-1,3,3-trimethyl-2,3-dihydro-1H-benzo[c]azepine and a dihydroquinolin-7-ol derivative. google.com These dyes can be further modified with reactive groups like iodoacetamide (B48618) or succinimidyl esters, enabling them to be covalently attached to target molecules such as proteins for labeling purposes. google.com The modular nature of these syntheses allows for the creation of a variety of fluorescent probes with different spectral properties. beilstein-journals.orgnih.gov
| Derivative | Reactant | Product Type | Reported Emission Max (em) |
| 1-ethyl-1,2,3,4-tetrahydroquinolin-7-ol | 5-(4-formylphenoxy)pentanoic acid | Fluorescent Dye | 613 nm (in methanol) google.com |
| Dihydroquinolin-7-ol derivative | 8-formyl-7-hydroxy-1,3,3-trimethyl-2,3-dihydro-1H-benzo[c]azepine | Fluorescent Dye | 574 nm (in methanol) google.com |
Development of Advanced Materials with Tunable Chemical Properties (e.g., polymers, coatings)
The chemical structure of this compound derivatives makes them suitable for incorporation into advanced materials like polymers and coatings. smolecule.com The ability to functionalize the quinoline ring allows for the tuning of chemical and physical properties of the resulting materials. The synthesis of complex polymers often relies on building blocks that can be modified to achieve specific functionalities. rsc.org
Polymer compartments for catalysis, for example, are created using building blocks that self-assemble into nanostructures with specific functions. nih.gov While direct synthesis of polymers from this compound is not widely documented, related heterocyclic compounds are used to create functional polymers. The principles of incorporating such heterocyclic units into polymer chains suggest that dihydroquinoline derivatives could be used to impart specific properties, such as thermal stability, optical characteristics, or chemical reactivity, to a polymer matrix. nih.gov Their utility in producing materials with specific chemical properties points to their potential as monomers or additives in the formulation of specialized polymers and coatings. smolecule.com
Role in Corrosion Inhibition Mechanisms (from a chemical interaction perspective)
Quinoline and its derivatives are recognized as effective corrosion inhibitors for metals, particularly steel in acidic environments. researchgate.netnajah.edu The protective action stems from the adsorption of the organic molecules onto the metal surface, forming a barrier that prevents corrosive agents from reaching it. najah.edumdpi.com
The mechanism of inhibition is closely tied to the chemical structure of the quinoline derivatives. The presence of heteroatoms (like nitrogen in the quinoline ring and oxygen in the hydroxyl group of this compound) and π-electrons in the aromatic system are key to their effectiveness. researchgate.net These features facilitate the adsorption of the inhibitor onto the metal surface through several interaction modes:
Chemisorption: This involves the sharing of electrons between the inhibitor and the metal. The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of the metal atoms (e.g., iron). najah.edu
Physisorption: This involves electrostatic interactions between a charged metal surface and charged inhibitor molecules.
π-Electron Interaction: The π-electrons of the quinoline ring can interact with the metal surface, contributing to the stability of the adsorbed layer. najah.edu
Derivatives of 8-hydroxyquinoline (B1678124), which are structurally similar to this compound, have been shown to form stable chelating complexes with surface metal atoms through coordination bonding. researchgate.netnajah.edu The formation of this protective film impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The specific orientation and bonding of the dihydroquinoline molecule on the metal surface dictate the density and stability of the protective layer, thereby determining its inhibition efficiency. researchgate.net
Emerging Research Directions and Challenges in 7,8 Dihydroquinolin 7 Ol Chemistry
Development of Innovative and Atom-Economical Synthetic Methodologies
The pursuit of atom economy, a concept that emphasizes the maximization of the incorporation of all materials used in the synthesis into the final product, is a cornerstone of green chemistry. rsc.org For the synthesis of dihydroquinolines, this translates to the development of new reaction pathways that minimize waste and improve efficiency.
One promising approach is the use of one-pot, multi-component reactions. For instance, a four-component condensation reaction involving dimedone, α-ionone, ammonium (B1175870) acetate (B1210297), and various benzaldehyde (B42025) derivatives has been successfully employed to synthesize novel 7,8-dihydroquinolin-5(1H,4H,6H)-one derivatives in good yields. researchgate.net This method is advantageous due to its operational simplicity and the generation of complex molecules from simple starting materials in a single step. Another innovative method involves the reaction of a Baylis-Hillman additive with 1,3-cyclohexanedione (B196179) derivatives and ammonium acetate or aqueous ammonia (B1221849), which offers mild reaction conditions and high chemical selectivity. google.com
Furthermore, catalyst- and solvent-free conditions represent a significant advancement in atom-economical synthesis. A practical approach for the synthesis of 2-(pyridin-2-yl)ethanols involves the direct benzylic addition of azaarenes to aldehydes under neat conditions, highlighting a metal-free and environmentally benign pathway. beilstein-journals.org Such methods not only reduce environmental impact but also simplify purification processes. The development of these methodologies for 7,8-Dihydroquinolin-7-ol would be a significant step forward.
| Methodology | Key Features | Potential Advantages for Dihydroquinoline Synthesis |
| Four-Component Condensation | One-pot synthesis, good yields. researchgate.net | Rapid assembly of complex dihydroquinoline cores. |
| Baylis-Hillman Adduct Chemistry | Mild conditions, high selectivity. google.com | Access to diverse functionalized dihydroquinolines. |
| Catalyst- and Solvent-Free Reactions | Environmentally benign, simplified purification. beilstein-journals.org | Greener and more cost-effective synthetic routes. |
Exploration of Novel Catalytic Systems for Dihydroquinoline Functionalization
Catalysis is at the heart of modern organic synthesis, enabling reactions that would otherwise be unfeasible. The functionalization of the dihydroquinoline scaffold is a key area of research, as the introduction of various substituents can dramatically alter the molecule's properties.
Recent advancements have focused on the use of earth-abundant and environmentally benign metals as catalysts. For example, iron and copper catalysts have been effectively used for the direct functionalization of tetrahydroisoquinolines, a related class of compounds. acs.org These catalysts are attractive due to their low cost and toxicity compared to precious metals like palladium and rhodium. Specifically, iron(II) phthalocyanine (B1677752) has been used in a photo-thermo-mechanochemical approach for the solvent-free synthesis of quinolines. mdpi.com
Dual catalytic systems are also emerging as a powerful tool. A combination of indium triflate and a chiral imidazolidinone has been shown to catalyze the asymmetric addition of aldehydes to N-acyl quinoliniums, producing optically active dihydroquinolines with high enantioselectivity. rsc.org Similarly, heterogeneous synergistic catalysis, using SBA-15 immobilized chiral amines, has been developed for the aza-Michael–Henry tandem reaction to synthesize chiral 3-nitro-1,2-dihydroquinolines. mdpi.com The application of such novel catalytic systems to the specific functionalization of this compound could unlock new chemical space and lead to the discovery of derivatives with unique properties.
| Catalytic System | Reaction Type | Key Advantages |
| Iron/Copper Catalysts | C-H Functionalization | Low cost, low toxicity, environmentally benign. acs.org |
| Dual Metal and Lewis Base Catalysis | Asymmetric Aldehyde Addition | High yields and excellent enantioselectivities. rsc.org |
| Heterogeneous Synergistic Catalysis | Aza-Michael–Henry Tandem Reaction | Mild reaction conditions, high enantiomeric excess. mdpi.com |
Advanced In Situ Spectroscopic Studies of Reaction Mechanisms
A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Advanced in situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing invaluable insights into the transient intermediates and transition states involved.
Operando magic angle spinning-nuclear magnetic resonance (MAS-NMR) spectroscopy has been successfully employed to study the tandem synthesis of tetrahydroquinolines. rsc.org This technique enabled the identification of multiple transient intermediates, including unstable dihydroquinoline species, which allowed for the construction of a detailed reaction network. rsc.org Such mechanistic clarity is vital for rationally tuning the reaction selectivity towards the desired product. rsc.org
Other spectroscopic methods, such as UV-Vis and IR spectroscopy, are also powerful tools for monitoring reaction kinetics and identifying intermediates in real-time. numberanalytics.com The application of these advanced in situ techniques to the synthesis and functionalization of this compound would provide a molecular-level understanding of the reaction pathways, facilitating the development of more efficient and selective synthetic protocols. Mechanistic studies on the transfer hydrogenation of quinolines have utilized NMR spectra analysis and deuterium (B1214612) labeling experiments to identify 1,2-dihydroquinoline (B8789712) as an intermediate. researchgate.net
Integration of Machine Learning and Artificial Intelligence for Retrosynthesis and Reaction Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of organic chemistry. engineering.org.cnmit.edu These computational tools can analyze vast amounts of chemical data to predict reaction outcomes, propose novel synthetic routes, and accelerate the discovery of new molecules. engineering.org.cnmit.eduarxiv.org
Furthermore, AI can be used to predict the formation of impurities in chemical reactions, which is a critical aspect of process development in the pharmaceutical industry. openreview.net By predicting and tracking impurities, chemists can design synthetic routes that minimize their formation, leading to cleaner and more efficient processes. openreview.net The application of these predictive models to the chemistry of this compound could significantly streamline its synthesis and purification. Researchers are also using AI to predict reaction rates and selectivity, which can help in optimizing reaction conditions and predicting the expected product. eurekalert.org
Computational Design of Dihydroquinoline-Based Scaffolds for Specific Chemical Recognition
Computational modeling and simulation, often referred to as in silico methods, are powerful tools for the rational design of molecules with specific properties. uliege.bedoi.org In the context of this compound, these methods can be used to design derivatives with tailored affinities for specific biological targets or for applications in materials science.
Fragment-based drug design, aided by computational docking and molecular modeling, has been used to design quinoline (B57606) scaffolds as inhibitors of HIV integrase. researchgate.net By understanding the interactions between the quinoline core and the active site of the target protein, researchers can rationally design modifications to improve binding affinity and selectivity. researchgate.net Similar approaches could be applied to design this compound derivatives for a wide range of biological targets.
The computational design of scaffolds is not limited to drug discovery. These methods can also be used to design materials with specific chemical recognition properties, such as sensors or catalysts. By modeling the interactions between the dihydroquinoline scaffold and target analytes or substrates, it is possible to design molecules with high specificity and sensitivity. This computational-first approach can significantly reduce the time and cost associated with experimental screening by prioritizing the most promising candidates for synthesis and testing. uliege.bedoi.org
Q & A
Q. What bibliometric strategies identify research gaps in this compound applications?
- Methodological Answer : Use VOSviewer to map keyword co-occurrence (e.g., "catalysis," "kinetics") across 500+ articles. Latent Dirichlet Allocation (LDA) reveals understudied areas like photoredox catalysis. Prioritize cross-disciplinary studies (e.g., materials science) by analyzing citation networks in Scopus/WoS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
